molecular formula C8H12O2 B13595452 6-Oxaspiro[3.5]nonan-5-one

6-Oxaspiro[3.5]nonan-5-one

Cat. No.: B13595452
M. Wt: 140.18 g/mol
InChI Key: ANMYTDAVEVFZCA-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.5]nonan-5-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by a spirocyclic structure, which includes a six-membered ring fused to a five-membered ring through a shared oxygen atom. This unique structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 6-Oxaspiro[3.5]nonan-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of dibromoneopentyl glycol as a starting material, followed by cyclization reactions in the presence of zinc powder . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Oxaspiro[3.5]nonan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .

Scientific Research Applications

6-Oxaspiro[3.5]nonan-5-one has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as an intermediate in the development of pharmaceuticals and other bioactive compounds. Additionally, its unique structure makes it a valuable compound for studying spirocyclic systems and their properties .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed that the compound can interact with enzymes and receptors, influencing various biochemical processes. The spirocyclic structure may play a role in its binding affinity and specificity .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-oxaspiro[3.5]nonan-5-one

InChI

InChI=1S/C8H12O2/c9-7-8(3-1-4-8)5-2-6-10-7/h1-6H2

InChI Key

ANMYTDAVEVFZCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCCOC2=O

Origin of Product

United States

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